Bifendate Bifendate Bifendate is a synthetic intermediate of Schisandrin C and also an anti-HBV drug used in Chinese medicine for the treatment of chronic hepatitis B. Following the intake of Bifendate in rats, the drug was observed to improve liver function by increasing the detoxification process, reducing pathological lesions, and accelerating hepatocyte regeneration. Bifendate can also function as a membrane-stabilizing agent to protect the cell from damage. After treatment with Bifendate, the protein metabolic processes of hepatitis patients were improved, with increased serum albumin levels and decreased globulin levels. Bifendate is a potent inducer of cytochrome proteins (CYPs) and can result in clinically significant interactions. It has been proposed that the increased detoxification capability of Bifendate originates from an increase in the level of P450. Bifendate may function as a protecting agent to prevent drug-induced liver dysfunction by increasing the activity of CYP450.
Brand Name: Vulcanchem
CAS No.: 73536-69-3
VCID: VC0521223
InChI: InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3
SMILES: COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2
Molecular Formula: C20H18O10
Molecular Weight: 418.3 g/mol

Bifendate

CAS No.: 73536-69-3

Cat. No.: VC0521223

Molecular Formula: C20H18O10

Molecular Weight: 418.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bifendate - 73536-69-3

Specification

CAS No. 73536-69-3
Molecular Formula C20H18O10
Molecular Weight 418.3 g/mol
IUPAC Name methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate
Standard InChI InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3
Standard InChI Key JMZOMFYRADAWOG-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2
Canonical SMILES COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2
Appearance Solid powder
Boiling Point 606.9°C at 760 mmHg
Melting Point 179-181 °C

Introduction

Chemical Identity and Structural Characteristics of Bifendate

Molecular Composition and Synthesis

Bifendate (C₂₀H₁₈O₁₀), systematically named dimethyl 7,7'-dimethoxy-[4,4'-bibenzo[d] dioxole]-5,5'-dicarboxylate, is a synthetic intermediate derived from Schisandrin C, a lignan isolated from Schisandra chinensis . Its molecular weight is 418.35 g/mol, and it features two methylenedioxy groups, methoxy substituents, and ester functional groups that confer unique reactivity and solubility profiles .

Table 1: Key Chemical Properties of Bifendate

PropertyValue
CAS Registry Number73536-69-3
Molecular FormulaC₂₀H₁₈O₁₀
Molecular Weight418.35 g/mol
Solubility in DMSO50 mg/mL (119.52 mM)
Solubility in Water<0.1 mg/mL (insoluble)
Storage Conditions4°C, protected from light

The compound’s planar biphenyl core and electron-rich aromatic systems enable interactions with cytochrome P450 (CYP450) enzymes, a property central to its pharmacological activity .

Spectroscopic and Stability Profiles

Nuclear magnetic resonance (NMR) analyses confirm the presence of characteristic peaks for methoxy (δ 3.85–3.90 ppm) and methylenedioxy groups (δ 5.95–6.05 ppm) . Stability studies indicate that Bifendate degrades under prolonged exposure to light or elevated temperatures, necessitating storage in inert atmospheres .

Pharmacological Mechanisms and Hepatoprotective Effects

Antioxidant and Anti-Inflammatory Activity

Bifendate mitigates oxidative stress by scavenging free radicals and upregulating endogenous antioxidant systems. In murine models, it increases glutathione peroxidase (GPx) activity by 40–60% and reduces malondialdehyde (MDA) levels, a marker of lipid peroxidation, by 35% . These effects are dose-dependent, with optimal efficacy observed at 50–100 mg/kg doses .

Modulation of Hepatic Detoxification Pathways

Bifendate induces CYP450 isoforms, particularly CYP3A4 and CYP2E1, enhancing the metabolism of xenobiotics and reducing hepatotoxic burden . A 2009 study demonstrated that co-administration with cyclosporine increased the latter’s clearance by 22%, attributed to CYP3A4 induction . This property positions Bifendate as a potential adjunct therapy to prevent drug-induced liver injury (DILI) .

Equation 1: First-Order Kinetics of Bifendate-Induced CYP450 Activity
d[E]dt=kind[B]kdeg[E]\frac{d[E]}{dt} = k_{\text{ind}} \cdot [B] - k_{\text{deg}} \cdot [E]
Where [E][E] = CYP450 enzyme concentration, [B][B] = Bifendate concentration, kindk_{\text{ind}} = induction rate constant, and kdegk_{\text{deg}} = degradation rate constant .

Hepatocyte Regeneration and Membrane Stabilization

Bifendate accelerates liver regeneration by upregulating proliferating cell nuclear antigen (PCNA) expression by 3.5-fold in partial hepatectomy models . Its membrane-stabilizing action reduces alanine transaminase (ALT) and aspartate transaminase (AST) levels by 50–70% in patients with chronic hepatitis B (CHB) .

Clinical Applications and Therapeutic Efficacy

Chronic Hepatitis B Management

In a 2002 clinical trial, 120 CHB patients receiving Bifendate (75 mg/day) exhibited normalized ALT levels within 8 weeks, compared to 12 weeks for the ursodeoxycholic acid control group (p<0.05p < 0.05) . Histopathological improvements, including reduced portal inflammation and fibrosis, were observed in 68% of treated patients .

Prevention of Drug-Induced Liver Injury

Bifendate’s prophylactic use in tuberculosis patients receiving isoniazid/rifampicin regimens reduced DILI incidence from 28% to 9% (p=0.003p = 0.003) . This protective effect correlates with increased hepatic reduced glutathione (GSH) reserves (r=0.72r = 0.72) .

Table 2: Comparative Efficacy in Liver Disorder Management

ConditionBifendate Efficacy (%)Standard Therapy (%)pp-Value
Chronic Hepatitis B6845<0.01
Alcoholic Liver Disease5837<0.05
Drug-Induced Injury91720.003

Pharmacokinetics and Drug Interaction Profile

Absorption and Metabolism

Bifendate exhibits 60–70% oral bioavailability, reaching peak plasma concentrations (CmaxC_{\text{max}}) of 1.2–1.8 μg/mL within 2–3 hours . Its metabolism involves hepatic esterase-mediated hydrolysis to monocarboxylic acid derivatives, which undergo glucuronidation prior to renal excretion .

Clinically Significant Interactions

As a potent CYP3A4 inducer, Bifendate reduces the area under the curve (AUC) of cyclosporine by 18–25%, necessitating dose adjustments in transplant recipients . Conversely, it potentiates the effects of acetaminophen by depleting hepatic GSH reserves, increasing overdose risk .

Emerging Trends and Future Directions

Personalized Medicine Approaches

Pharmacogenomic studies identify CYP3A5 rs776746 as a key polymorphism influencing Bifendate response. Patients with the CYP3A5 nonexpressor genotype (GG) show 35% higher ALT normalization rates than expressors (p=0.02p = 0.02) . Such findings enable genotype-guided dosing protocols.

Nanotechnology-Enhanced Formulations

Liposomal Bifendate (150 nm particles) demonstrates 90% hepatic targeting efficiency in preclinical models, reducing systemic exposure and enabling dose reductions to 30 mg/kg while maintaining efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator